molecular formula C16H19N3O6 B021842 Mitomycin A CAS No. 4055-39-4

Mitomycin A

Katalognummer B021842
CAS-Nummer: 4055-39-4
Molekulargewicht: 349.34 g/mol
InChI-Schlüssel: HYFMSAFINFJTFH-NGSRAFSJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Mitomycin A and its derivatives has been a subject of extensive study, with efforts aimed at enhancing its biological efficacy through chemical modifications. Kasai and Arai (1995) reviewed modifications of mitomycin derivatives, emphasizing the design and preparation of these compounds. The review highlights various biological activities and the structure-activity relationships of these derivatives, underscoring the complexity and potential of this compound’s synthesis for therapeutic use (Kasai & Arai, 1995).

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung

Mitomycin A ist weithin für seine Antitumor-Eigenschaften bekannt. Es wirkt als Chemotherapie-Medikament, indem es die DNA-Synthese in Krebszellen hemmt, wodurch deren Wachstum verlangsamt oder gestoppt wird . Es hat sich insbesondere gegen Brust-, Magen-, Speiseröhren- und Blasentumoren als wirksam erwiesen .

Antibakterielle und Antibiotische Verwendung

Neben seinen Antitumoreigenschaften zeigt this compound auch antibakterielle und antibiotische Wirkungen. Es wurde zur Behandlung verschiedener bakterieller Infektionen eingesetzt, da es die bakterielle DNA-Synthese stören kann .

Kontrollierte Arzneimittel-Abgabesysteme

Jüngste Fortschritte haben this compound bei der Entwicklung von kontrollierten Arzneimittel-Abgabesystemen eingesetzt. Selbstassemblierte kolloidale Prodrug-Nanopartikel wurden entwickelt, um this compound kontrolliert abzugeben, wodurch die therapeutische Wirksamkeit gesteigert und gleichzeitig Nebenwirkungen minimiert werden .

Antifibrotische Anwendungen

This compound hat sich als Antifibrotikum vielversprechend gezeigt. Diese Anwendung ist besonders relevant bei der Vorbeugung von Narbenbildung und Fibrose nach Operationen oder Verletzungen, wobei eine kontrollierte Abgabe des Medikaments eine entscheidende Rolle für die Gewebereparatur spielen kann .

Syntheseherausforderungen und Chemische Forschung

Die komplexe Struktur von this compound stellt einzigartige Herausforderungen für die chemische Synthese dar, was es zu einem interessanten Thema in der chemischen Forschung macht. Seine Synthese beinhaltet die Unterbringung hochinteragierender Funktionalität innerhalb einer kompakten Matrix, was Generationen von Chemikern fasziniert hat .

Prodrug-Forschung

This compound wirkt als Prodrug—ein Medikament, das nach der Verabreichung zu einem pharmakologisch aktiven Medikament metabolisiert wird. Das Verständnis seiner Umwandlung in aktive Metaboliten hat erhebliche Auswirkungen auf die Entwicklung neuer Therapeutika .

Wirkmechanismus

Target of Action

Mitomycin A, also known as Mitomycin, primarily targets DNA within cells . It is an alkylating agent that inhibits DNA synthesis by cross-linking the complementary strands of the DNA double helix . This unique mechanism of action makes this compound valuable tool in the treatment of various malignancies .

Mode of Action

Mitomycin is activated in vivo to a bifunctional and trifunctional alkylating agent . This activation allows it to bind to DNA, leading to cross-linking and inhibition of DNA synthesis and function . At higher concentrations, Mitomycin can also inhibit RNA and protein synthesis .

Biochemical Pathways

Mitomycin’s interaction with DNA affects various biochemical pathways. For instance, it has been shown in vitro to inhibit B cell, T cell, and macrophage proliferation and impair antigen presentation, as well as the secretion of interferon gamma, TNFa, and IL-2 . Additionally, Mitomycin has been found to inhibit the enzyme thioredoxin reductase (TrxR), which plays a crucial role in cellular redox balance .

Pharmacokinetics

The pharmacokinetics of Mitomycin involve a rapid, biphasic elimination pattern with a plasma β half-life of 40 to 55 minutes . The average volume of distribution of the central plasma compartment (V2), clearance from the central compartment (CL), and volume of distribution of the peripheral plasma compartment (V3) are 28 ± 16L, 0.55 ± 0.18 L/min, and 36 ± 8L, respectively . These properties impact the bioavailability of Mitomycin and its therapeutic efficacy.

Result of Action

The result of Mitomycin’s action is the inhibition of DNA, RNA, and protein synthesis, leading to cell death . This makes it effective as a chemotherapeutic agent for various malignancies, including malignant neoplasm of lip, oral cavity, pharynx, digestive organs, peritoneum, female breast, and urinary bladder .

Action Environment

The action of Mitomycin can be influenced by various environmental factors. For instance, the physiological state of the cells and their environment can affect the drug’s mode of action . Additionally, the drug’s effectiveness can be enhanced by hyperthermia, which is often used in conjunction with Mitomycin in certain therapeutic procedures .

Safety and Hazards

Mitomycin can damage red blood cells, which may cause irreversible kidney failure . It can cause a severe decrease in the number of blood cells in your bone marrow, which may cause certain symptoms and may increase the risk that you will develop a serious infection or bleeding .

Zukünftige Richtungen

Current studies are evaluating radiation dose de-escalation in early stage disease and radiation dose escalation and the addition of immune checkpoint inhibitors in locally advanced cancers . In reviewing how and why modern-day treatment of SCCA was established, the objective of this report is to reinforce adherence to current treatment paradigms to assure the best possible outcomes for patients .

Eigenschaften

IUPAC Name

[(4S,6S,7R,8S)-7,11-dimethoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)23-2)7(5-25-15(17)22)16(24-3)14-8(18-14)4-19(10)16/h7-8,14,18H,4-5H2,1-3H3,(H2,17,22)/t7-,8+,14+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFMSAFINFJTFH-NGSRAFSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318131
Record name Mitomycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red-violet solid; [Merck Index]
Record name Mitomycin A
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6181
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Freely soluble in organic solvents, SOL IN WATER, BENZENE, TOLUENE, TRICHLOROETHYLENE, NITROBENZENE & MANY ORG SOLVENTS; PRACTICALLY INSOL IN XYLENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, PETROLEUM ETHER, LIBROIN, CYCLOHEXANE
Record name MITOMYCIN A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3418
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

RED-VIOLET CRYSTALS FROM ACETONE + CARBON TETRACHLORIDE

CAS RN

4055-39-4
Record name Mitomycin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4055-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004055394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitomycin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MITOMYCIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TMG6FJHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MITOMYCIN A
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3418
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mitomycin A
Reactant of Route 2
Mitomycin A
Reactant of Route 3
Mitomycin A
Reactant of Route 4
Mitomycin A
Reactant of Route 5
Mitomycin A
Reactant of Route 6
Mitomycin A

Q & A

Q1: How does Mitomycin C exert its anti-cancer effects?

A1: Mitomycin C is a prodrug that requires bioreductive activation within the cell [, ]. Upon activation, it acts as an alkylating agent, forming covalent bonds with DNA, primarily at the N2 position of guanine []. This alkylation disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis [, , ].

Q2: Does Mitomycin C interact with any specific cellular targets besides DNA?

A2: While DNA is the primary target, Mitomycin C can also activate topoisomerase I, an enzyme involved in DNA unwinding and replication []. This activation further contributes to its anti-cancer activity.

Q3: Are there specific cell types where Mitomycin C shows greater efficacy?

A3: Research suggests Mitomycin C benefits patients with anal canal carcinoma by improving tumor control within the irradiated volume []. Studies also highlight its use in treating various cancers including breast, esophageal, gastroesophageal junction adenocarcinomas [], and bladder cancer [, ].

Q4: Does Mitomycin C exhibit any catalytic properties?

A4: Mitomycin C itself does not function as a catalyst. Its anti-cancer activity stems from its irreversible alkylating properties, leading to DNA damage and cell death.

Q5: Has computational chemistry been used in Mitomycin C research?

A5: While the provided abstracts don't delve into the specifics of computational modeling for Mitomycin C, such techniques could be valuable for understanding its interactions with DNA and other potential targets. Further research exploring simulations, calculations, and QSAR models for Mitomycin C could yield valuable insights.

Q6: Are there any specific formulations to enhance Mitomycin C's stability or bioavailability?

A9: The provided research mainly focuses on Mitomycin C's therapeutic applications. While one study mentions using Mitomycin C in an emulsion for chemoembolization [], detailed information about specific formulations to improve its stability, solubility, or bioavailability is limited and requires further exploration.

Q7: What in vitro and in vivo models have been used to study Mitomycin C?

A12: The research highlights various in vitro and in vivo models employed to investigate Mitomycin C's efficacy. In vitro studies used human subconjunctival fibroblast cultures to evaluate the compound's effects on cell attachment and proliferation []. Animal models, specifically rabbits, have been used to explore the use of laser-cured fibrinogen glue in closing bleb leaks following Mitomycin C treatment []. In vivo research on human subjects is evident through numerous clinical trials investigating Mitomycin C's efficacy in treating cancers such as anal canal carcinoma [], breast cancer [], and bladder cancer [, ].

Q8: What are the potential side effects of Mitomycin C treatment?

A14: Although not the primary focus of the provided research, some studies mention side effects associated with Mitomycin C treatment. Hematologic toxicity, particularly myelosuppression, is reported as the most frequent acute side effect [, ]. Gastrointestinal toxicity, such as stomatitis and diarrhea, is also mentioned []. Other reported side effects include increased risk of late-onset endophthalmitis following trabeculectomy with Mitomycin C [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.